molecular formula C₁₀H₁₅NO₉ B1155484 L-Gluconic Acid N-Succinimide

L-Gluconic Acid N-Succinimide

Cat. No.: B1155484
M. Wt: 293.23
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Gluconic Acid N-Succinimide (CAS 5287-64-9) is a biochemical derivative where the carboxyl group of gluconic acid is activated via N-succinimide esterification. Its molecular formula is C₁₀H₁₅NO₉, with a molecular weight of 293.23 g/mol . This compound is notable for its role as an intermediate in synthesizing phenylboronic acid polymers, which are critical for self-regulating insulin delivery systems . Its structure combines the hydrophilic gluconic acid backbone with the reactive N-succinimide group, enabling efficient conjugation with amine-containing biomolecules under mild conditions.

Properties

Molecular Formula

C₁₀H₁₅NO₉

Molecular Weight

293.23

Synonyms

(2S,3R,4S,5S)-2,5-Dioxopyrrolidin-1-yl 2,3,4,5,6-Pentahydroxyhexanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar N-Succinimide Derivatives

Table 1: Structural and Functional Comparison of N-Succinimide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Profile
L-Gluconic Acid N-Succinimide C₁₀H₁₅NO₉ 293.23 Insulin delivery systems Amine-targeted conjugation in aqueous media
N-Hydroxysuccinimide (NHS) C₄H₅NO₃ 115.09 Bioconjugation reagents High reactivity but poor hydrolytic stability
5,7-Docosadiynoic Acid N-Succinimide C₂₆H₃₉NO₄ 429.59 Artificial cell membrane synthesis Amphiphilic properties for lipid bilayer integration
Hydrocinnamic Acid NHS Ester C₁₃H₁₃NO₄ 247.25 Protein labeling Stable under physiological conditions
N-Phthalimide C₈H₅NO₂ 147.13 Cross-coupling reactions Low reactivity in Suzuki-Miyaura couplings

Key Findings :

  • Reactivity : this compound exhibits moderate reactivity compared to smaller N-succinimide derivatives like NHS. Its gluconic acid moiety enhances water solubility, making it ideal for biomedical applications requiring aqueous environments . In contrast, NHS esters are highly reactive but prone to hydrolysis, necessitating stabilization strategies in antibody-drug conjugates (ADCs) .
  • Applications: While NHS and hydrocinnamic acid derivatives are widely used in protein bioconjugation , this compound is uniquely tailored for insulin delivery due to its boronate-affinity properties . Amphiphilic derivatives like 5,7-Docosadiynoic Acid N-Succinimide are specialized for membrane engineering .

Key Findings :

  • This compound itself lacks direct biological activity data but is critical in drug delivery systems .
  • Other N-succinimide derivatives, such as OSe-containing compounds, demonstrate antioxidant and anticancer properties via cytochrome P-450 enzyme modulation . Ciprofloxacin hybrids show potent cytotoxicity, highlighting the role of substituents in defining bioactivity .
Stability and Functional Advantages
  • Synthetic Utility : N-Succinimide derivatives of α-tocopherol and cholesterol enable high-yield hydrazide synthesis, underscoring their versatility in solid-phase chemistry .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing L-Gluconic Acid N-Succinimide and its derivatives?

  • Methodological Answer : The synthesis typically involves activating the carboxylic acid group of L-gluconic acid using N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, in polymer synthesis, monomers such as acrylic acid are copolymerized with NHS esters to create reactive crosslinkers . Post-synthesis, purification via crystallization or chromatography is critical to isolate high-purity products .

Q. Which analytical techniques are essential for characterizing this compound-based polymers?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., succinimide ester peaks at 1730–1780 cm⁻¹ and 1810–1850 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures above 200°C indicate robust crosslinking .
  • SEM : Evaluates hydrogel morphology (e.g., porous vs. dense structures) .
  • HPLC : Ensures purity (>95%) and monitors reaction progress .

Q. How is this compound used in bioconjugation workflows?

  • Methodological Answer : The NHS ester reacts with primary amines (e.g., lysine residues) under mild aqueous conditions (pH 7–9, 4–25°C). For site-selective labeling, optimize molar ratios (e.g., 1:1.5 protein-to-ligand) and reaction times (30–120 minutes) to minimize non-specific binding. Post-conjugation, purify via size-exclusion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for N-succinimide esters in aqueous solutions?

  • Methodological Answer :

  • pH Control : NHS esters hydrolyze rapidly above pH 8.5; use buffered systems (e.g., PBS, pH 7.4) to extend half-life .
  • Temperature : Conduct reactions at 4°C to slow hydrolysis .
  • Additives : Include organic solvents (e.g., 10% DMF) to enhance ester solubility and reactivity .
  • Validation : Use LC-MS to quantify hydrolysis products and adjust reaction kinetics accordingly .

Q. What strategies optimize the crosslinking efficiency of this compound in hydrogel formulations?

  • Methodological Answer :

  • Monomer Ratios : Optimize terpolymer compositions (e.g., 40% acrylic acid, 30% N-vinylpyrrolidone, 30% NHS ester) to balance mechanical strength and reactivity .
  • Crosslinker Concentration : Incrementally increase NHS ester content (0.5–5 mol%) while monitoring gelation time and swelling ratios .
  • Post-Crosslinking Analysis : Use rheometry to measure storage modulus (G') and confirm network formation .

Q. How can site-selective acylation of proteins be achieved using this compound derivatives?

  • Methodological Answer :

  • Tag Design : Engineer proteins with lysine-histidine tags (e.g., KH6 tag) to direct NHS ester reactivity to specific residues .
  • Competitive Assays : Pre-treat proteins with blocking agents (e.g., glycine) to shield non-target amines .
  • Validation : Use MALDI-TOF or Edman degradation to confirm modification sites .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control : Require CoA (Certificate of Analysis) for each batch, verifying purity (>95% HPLC), moisture content (<0.1%), and ester activity .
  • Standardization : Adopt consistent coupling agents (e.g., EDC/NHS molar ratio of 1:2) and reaction times .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving N-succinimide esters?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism .
  • Error Analysis : Report standard deviations from triplicate experiments and use ANOVA to assess significance (p < 0.05) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.